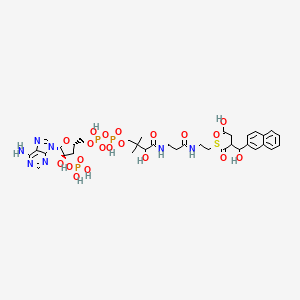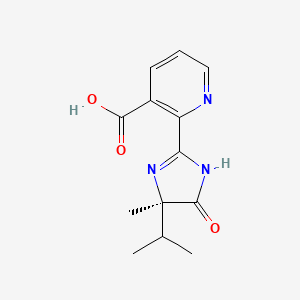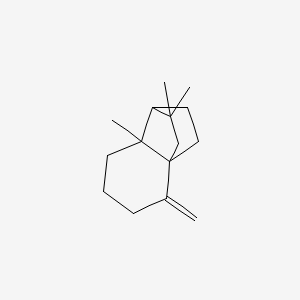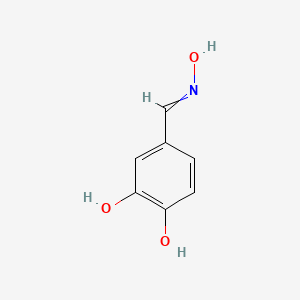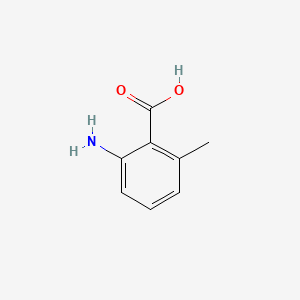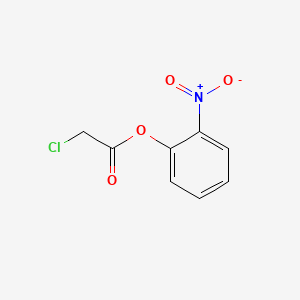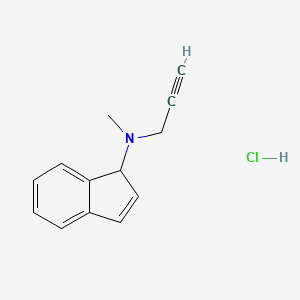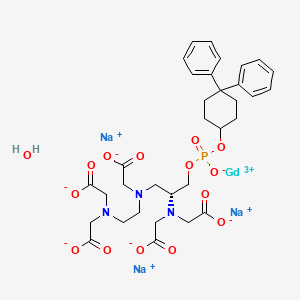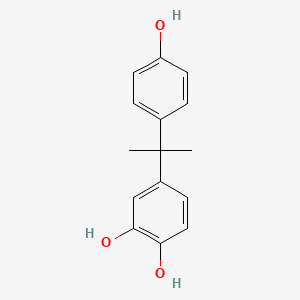
5-hydroxybisphenol A
Descripción general
Descripción
5-Hydroxybisphenol A is a chemical compound with the molecular formula C15H16O3 . It is a type of bisphenol, which are methylenediphenols, commonly p,p-methylenediphenol, and their substitution products .
Synthesis Analysis
Bisphenol A, from which 5-hydroxybisphenol A is derived, is an oil-derived, large market volume chemical with a wide spectrum of applications in plastics, adhesives, and thermal papers . Several functional substitutes of bisphenol A have been proposed in the literature, produced from plant biomass .Molecular Structure Analysis
The molecular structure of 5-hydroxybisphenol A is characterized by its molecular formula C15H16O3, average mass 244.286 Da, and monoisotopic mass 244.109940 Da .Physical And Chemical Properties Analysis
5-Hydroxybisphenol A has a density of 1.2±0.1 g/cm3, a boiling point of 449.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 73.5±3.0 kJ/mol and a flash point of 218.0±20.5 °C .Aplicaciones Científicas De Investigación
A study by Şenyıldız and Ozden (2014) investigated the effect of Bisphenol A (BPA), a compound related to 5-hydroxybisphenol A, on global DNA methylation in breast cancer cells. They found that BPA exposure led to a decrease in global 5-methylcytosine (5-mC) levels, suggesting that DNA methylation may be involved in BPA toxicity in breast cancer cells (Şenyıldız & Ozden, 2014).
Dinis, Maderia, and Almeida (1994) explored the antioxidant properties of phenolic compounds like 5-aminosalicylate (5-ASA), which shares a similar phenolic structure with 5-hydroxybisphenol A. They demonstrated its role as an inhibitor of lipid peroxidation and as a peroxyl radical scavenger (Dinis, Maderia, & Almeida, 1994).
Another study by Waider et al. (2011) discussed the role of tryptophan hydroxylase-2 (TPH2) in disorders of cognitive control and emotion regulation. TPH2 is critical for the synthesis of serotonin (5-HT) in the brain, which might be relevant given the structural similarity of serotonin to 5-hydroxy compounds (Waider et al., 2011).
Santana-Gálvez, Cisneros-Zevallos, and Jacobo-Velázquez (2017) discussed the role of Chlorogenic acid (5-O-caffeoylquinic acid), another phenolic compound, highlighting its health-promoting properties related to metabolic syndrome. This could be indirectly relevant for understanding the biological activities of 5-hydroxybisphenol A (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Zhou et al. (2015) developed an electrochemical biosensor for detecting DNA hydroxymethylation, an epigenetic modification. This is relevant for understanding the potential epigenetic implications of 5-hydroxy compounds in general (Zhou et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-15(2,10-3-6-12(16)7-4-10)11-5-8-13(17)14(18)9-11/h3-9,16-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFAMQHMUSBLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349640 | |
| Record name | 5-Hydroxybisphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxybisphenol A | |
CAS RN |
79371-66-7 | |
| Record name | 4-[1-(4-Hydroxyphenyl)-1-methylethyl]-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79371-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxybisphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[2,1-b]benzothiazole](/img/structure/B1198073.png)
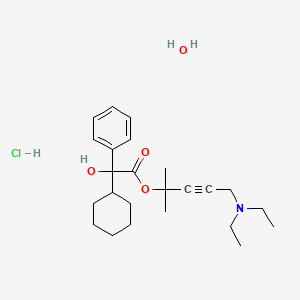
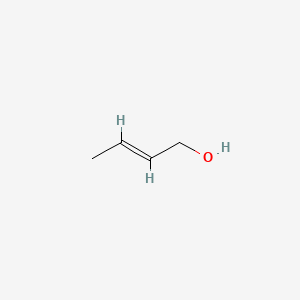
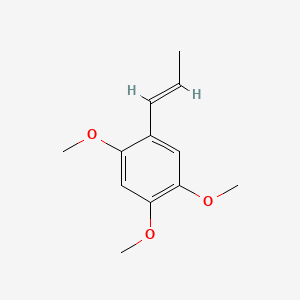
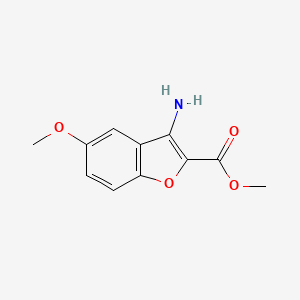
![5-(4-fluorophenyl)-N-[2-(1-piperidinyl)phenyl]-4-oxazolecarboxamide](/img/structure/B1198080.png)
